molecular formula C26H26N2O B2379083 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 866010-27-7

1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B2379083
CAS No.: 866010-27-7
M. Wt: 382.507
InChI Key: YTACYEZOSXXMKZ-UHFFFAOYSA-N
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Description

1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

The synthesis of 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the benzodiazepine core.

    Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzodiazepine derivatives with potential therapeutic properties.

    Biology: It serves as a tool for studying the interactions of benzodiazepines with their biological targets, such as GABA receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, given its structural similarity to other clinically used benzodiazepines.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share a common benzodiazepine core, the presence of the tert-butyl and benzyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potentially altered receptor binding affinity. This uniqueness may translate to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.

Similar compounds include:

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-26(2,3)21-15-13-19(14-16-21)18-28-23-12-8-7-11-22(23)25(27-17-24(28)29)20-9-5-4-6-10-20/h4-16H,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTACYEZOSXXMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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